molecular formula C6H11N3O B13034252 3-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-ol

3-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-ol

Cat. No.: B13034252
M. Wt: 141.17 g/mol
InChI Key: IBQXFMCNVDHZFN-UHFFFAOYSA-N
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Description

3-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-ol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl (4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate . This intermediate can then be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

3-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-ol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-ol is unique due to its specific structure, which combines the triazole ring with a propanol group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

3-(4-methyl-1,2,4-triazol-3-yl)propan-1-ol

InChI

InChI=1S/C6H11N3O/c1-9-5-7-8-6(9)3-2-4-10/h5,10H,2-4H2,1H3

InChI Key

IBQXFMCNVDHZFN-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1CCCO

Origin of Product

United States

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